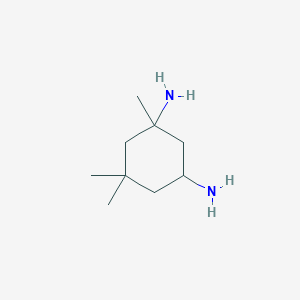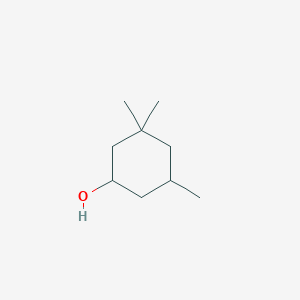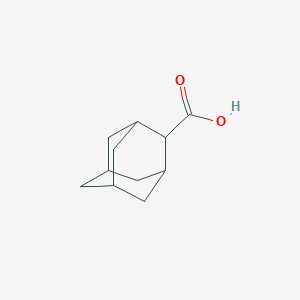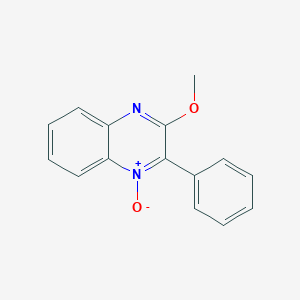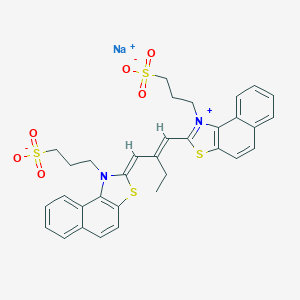
Einecs 240-525-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 240-525-4, also known as 2,4-dinitrophenol (DNP), is a chemical compound that has been used for decades in scientific research. DNP is a yellow, crystalline powder that is soluble in water and organic solvents. It has a wide range of applications in biochemistry, pharmacology, and toxicology.
Wirkmechanismus
Einecs 240-525-4 works by uncoupling oxidative phosphorylation in mitochondria. This leads to an increase in the metabolic rate, which results in increased energy expenditure and heat production. DNP also increases the production of reactive oxygen species, which can have both beneficial and harmful effects on cells.
Biochemische Und Physiologische Effekte
Einecs 240-525-4 has a number of biochemical and physiological effects. It increases the metabolic rate, which leads to increased energy expenditure and heat production. DNP also increases the production of reactive oxygen species, which can have both beneficial and harmful effects on cells. In addition, DNP has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle.
Vorteile Und Einschränkungen Für Laborexperimente
Einecs 240-525-4 has a number of advantages and limitations for lab experiments. Its ability to uncouple oxidative phosphorylation makes it a valuable tool for studying energy metabolism and mitochondrial function. However, its toxicity and potential for causing harm to cells and organisms limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on Einecs 240-525-4. One area of interest is the development of safer and more effective uncoupling agents for use in metabolic research. Another area of interest is the use of DNP as a potential treatment for metabolic disorders such as obesity and diabetes. Finally, there is interest in studying the effects of DNP on cancer cells and its potential as an anti-cancer agent.
Conclusion:
Einecs 240-525-4 is a valuable tool for scientific research, with a wide range of applications in biochemistry, pharmacology, and toxicology. Its ability to uncouple oxidative phosphorylation makes it a valuable tool for studying energy metabolism and mitochondrial function. However, its toxicity and potential for causing harm to cells and organisms limit its use in certain experiments. There are a number of future directions for research on Einecs 240-525-4, including the development of safer and more effective uncoupling agents and the use of DNP as a potential treatment for metabolic disorders and cancer.
Synthesemethoden
Einecs 240-525-4 was first synthesized in 1931 by the German chemist Fritz Haber. The synthesis method involves the nitration of phenol with a mixture of nitric and sulfuric acid. The resulting product is then reduced with sodium sulfide to yield Einecs 240-525-4henol.
Wissenschaftliche Forschungsanwendungen
Einecs 240-525-4 has been widely used in scientific research as a tool to study energy metabolism, mitochondrial function, and thermogenesis. It has been used in studies of obesity, diabetes, and other metabolic disorders. DNP has also been used in studies of cancer, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
16470-45-4 |
|---|---|
Produktname |
Einecs 240-525-4 |
Molekularformel |
C33H31N2NaO6S4 |
Molekulargewicht |
702.9 g/mol |
IUPAC-Name |
sodium;3-[(2Z)-2-[(2E)-2-[[1-(3-sulfonatopropyl)benzo[e][1,3]benzothiazol-1-ium-2-yl]methylidene]butylidene]benzo[e][1,3]benzothiazol-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C33H32N2O6S4.Na/c1-2-23(21-30-34(17-7-19-44(36,37)38)32-26-11-5-3-9-24(26)13-15-28(32)42-30)22-31-35(18-8-20-45(39,40)41)33-27-12-6-4-10-25(27)14-16-29(33)43-31;/h3-6,9-16,21-22H,2,7-8,17-20H2,1H3,(H-,36,37,38,39,40,41);/q;+1/p-1 |
InChI-Schlüssel |
OSCPLDUCTDFYNQ-UHFFFAOYSA-M |
Isomerische SMILES |
CC/C(=C\C1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])/C=C\4/N(C5=C(S4)C=CC6=CC=CC=C65)CCCS(=O)(=O)[O-].[Na+] |
SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])C=C4N(C5=C(S4)C=CC6=CC=CC=C65)CCCS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])C=C4N(C5=C(S4)C=CC6=CC=CC=C65)CCCS(=O)(=O)[O-].[Na+] |
Andere CAS-Nummern |
16470-45-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)
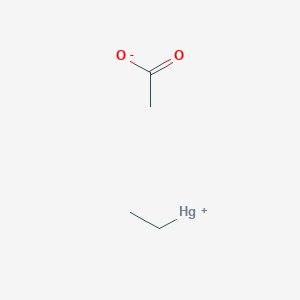
![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)
![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)
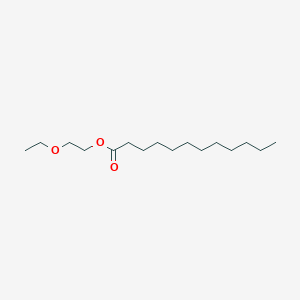
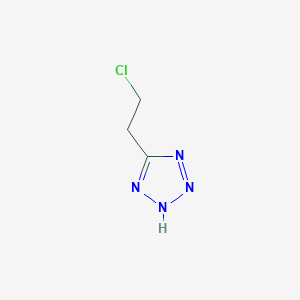

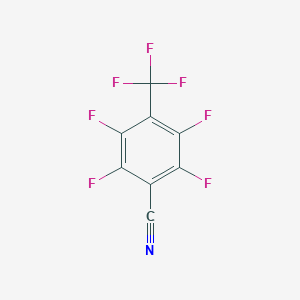
![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)
![3-[Ethyl[3-methyl-4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile](/img/structure/B90685.png)
